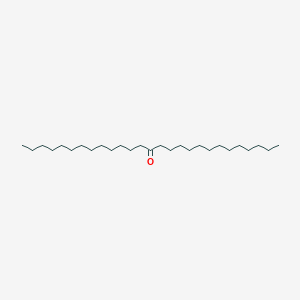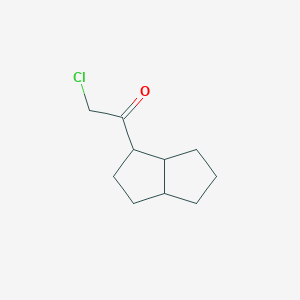
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one, also known as OHPCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The precise mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition, it has been found to have anxiolytic and sedative effects in animal models. However, further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is its ease of synthesis, which makes it a readily available starting material for organic synthesis. In addition, its relatively simple structure makes it a useful scaffold for the development of novel compounds. However, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one. One area of interest is its potential as a scaffold for the development of novel drugs, particularly for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its effects on the body. Finally, there is potential for the development of new synthetic methods for 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its derivatives, which could lead to the discovery of new compounds with interesting biological activities.
Conclusion:
In conclusion, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis and relatively simple structure make it a useful scaffold for the development of novel compounds. Further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body and its potential as a therapeutic agent.
Métodos De Síntesis
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one can be synthesized by the reaction of octahydropentalene with chloroacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one as a white crystalline solid with a melting point of approximately 65-67°C.
Aplicaciones Científicas De Investigación
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In addition, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and natural product derivatives.
Propiedades
Número CAS |
156801-32-0 |
|---|---|
Nombre del producto |
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one |
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
1-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H15ClO/c11-6-10(12)9-5-4-7-2-1-3-8(7)9/h7-9H,1-6H2 |
Clave InChI |
SYMYXYBOYFYDCH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
SMILES canónico |
C1CC2CCC(C2C1)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-(octahydro-1-pentalenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





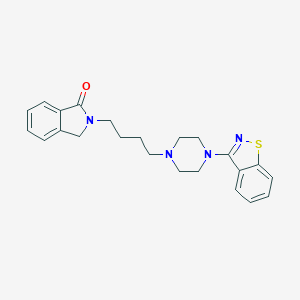
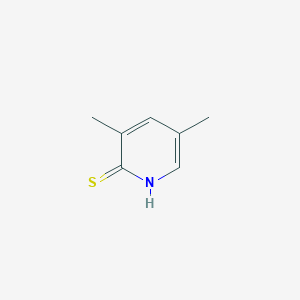

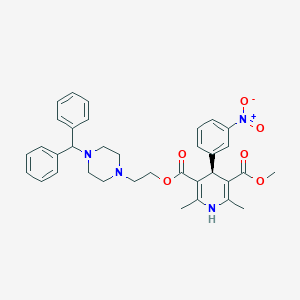


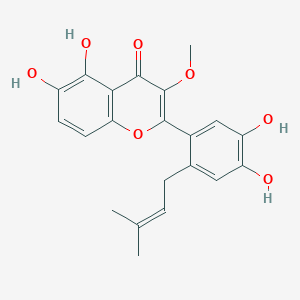
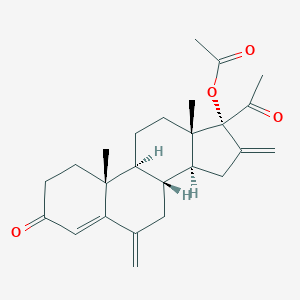
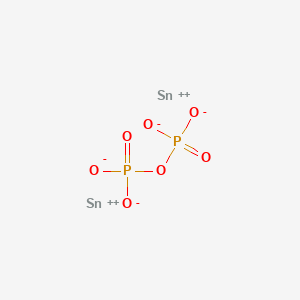
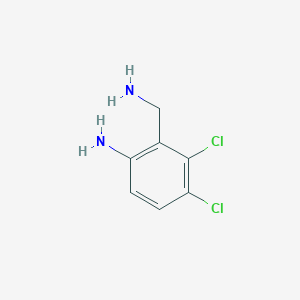
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
